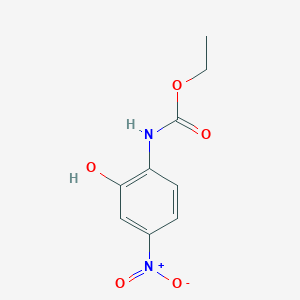
ethyl N-(2-hydroxy-4-nitrophenyl)carbamate
概要
説明
Ethyl N-(2-hydroxy-4-nitrophenyl)carbamate is a chemical compound belonging to the carbamate family It is characterized by the presence of an ethyl ester group, a hydroxy group, and a nitro group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl N-(2-hydroxy-4-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with ethyl carbamate in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C . The reaction typically requires constant stirring for 1-2 hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
Ethyl N-(2-hydroxy-4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethyl ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ethyl N-(2-oxo-4-nitrophenyl)carbamate.
Reduction: Formation of ethyl N-(2-hydroxy-4-aminophenyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Ethyl N-(2-hydroxy-4-nitrophenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl N-(2-hydroxy-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. For instance, it has been shown to exhibit significant binding modes with DNA Gyrase A, an enzyme involved in DNA replication . This interaction can inhibit the enzyme’s activity, leading to antimicrobial effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Ethyl N-(2-hydroxy-4-nitrophenyl)carbamate can be compared with other carbamate derivatives, such as:
Ethyl N-(4-nitrophenyl)carbamate: Lacks the hydroxy group, which may affect its bioactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl N-(2-hydroxy-5-nitrophenyl)carbamate: The nitro group is positioned differently, which can influence its chemical reactivity and biological activity.
The presence of the hydroxy group in this compound makes it unique, as it can participate in additional hydrogen bonding and other interactions, potentially enhancing its bioactivity and stability.
特性
IUPAC Name |
ethyl N-(2-hydroxy-4-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-2-16-9(13)10-7-4-3-6(11(14)15)5-8(7)12/h3-5,12H,2H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEXUOZLXSEWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2410641.png)
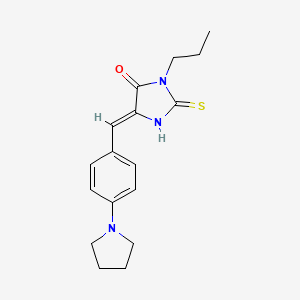
![5-But-2-ynyl-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2410643.png)
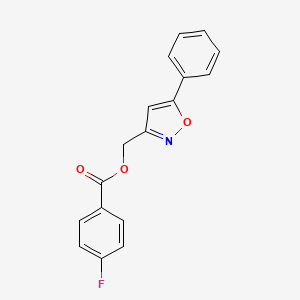
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2410645.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one](/img/structure/B2410648.png)
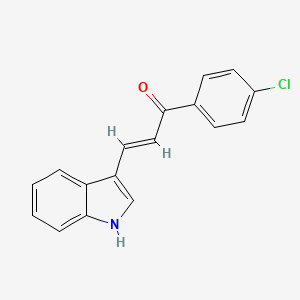
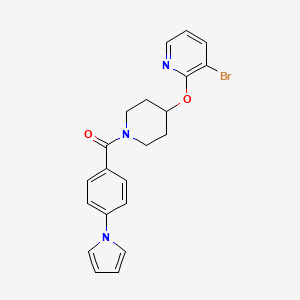
![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2410653.png)
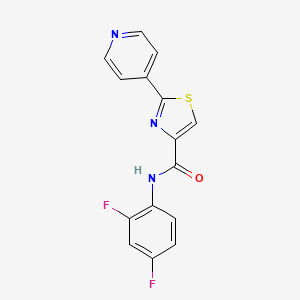
![2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2410655.png)

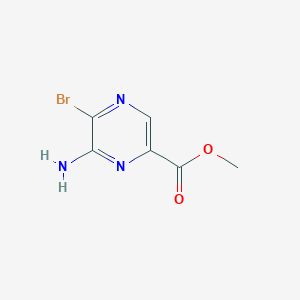
![N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2410659.png)
